molecular formula C16H22O4 B3025166 3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898786-73-7

3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B3025166
CAS No.: 898786-73-7
M. Wt: 278.34 g/mol
InChI Key: NPWBZBWEMJRDLL-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C16H22O4 It is characterized by the presence of a propiophenone core substituted with dimethyl, methoxy, and dioxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone typically involves the following steps:

    Formation of the Propiophenone Core: The starting material, 4’-methoxypropiophenone, undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the propiophenone core.

    Introduction of the Dioxane Ring: The dioxane ring is introduced through a cyclization reaction involving the appropriate diol and an acid catalyst.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propiophenone core can be reduced to form an alcohol.

    Substitution: The methoxy and dimethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3’,5’-dimethyl-4’-formyl-3-(1,3-dioxan-2-yl)propiophenone.

    Reduction: Formation of 3’,5’-dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dimethyl-4’-methoxypropiophenone: Lacks the dioxane ring, making it less complex.

    4’-Methoxy-3-(1,3-dioxan-2-yl)propiophenone: Lacks the dimethyl groups, resulting in different chemical properties.

Uniqueness

3’,5’-Dimethyl-4’-methoxy-3-(1,3-dioxan-2-yl)propiophenone is unique due to the combination of its structural features, including the dimethyl, methoxy, and dioxane groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-9-13(10-12(2)16(11)18-3)14(17)5-6-15-19-7-4-8-20-15/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWBZBWEMJRDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645953
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-73-7
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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